molecular formula C16H18FN3 B1438257 N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine CAS No. 1094564-35-8

N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine

Cat. No.: B1438257
CAS No.: 1094564-35-8
M. Wt: 271.33 g/mol
InChI Key: PBAAYQSQMNQBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine is a chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule incorporates a piperidine core, a nitrogen-containing heterocycle that is a cornerstone in the development of pharmaceuticals, found in numerous FDA-approved drugs . The strategic incorporation of a 4-fluorophenyl group and a pyridin-4-yl moiety is a common practice in lead optimization, as these structures can significantly influence a compound's electronic properties, lipophilicity, and binding affinity to biological targets . The piperidine scaffold is prized for its ability to modulate physicochemical properties and improve pharmacokinetic profiles, making it a versatile template for designing bioactive molecules . Compounds with this general structural motif are frequently investigated for their potential to interact with central nervous system (CNS) targets. Piperidine-based structures are central to over 70 commercialized drugs and are explored as modulators of various enzymes and receptors . Specifically, structural analogues featuring the piperidine-4-amine core are investigated as potential dopamine transporter (DAT) inhibitors, which are relevant for studies in neuroscience . Other research trajectories for similar compounds include their exploration as p38α MAP kinase inhibitors, highlighting their applicability in oncology and inflammation research . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules and for probing structure-activity relationships (SAR) to develop new compounds with enhanced efficacy and selectivity . Attention: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-pyridin-4-ylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3/c17-13-1-3-14(4-2-13)19-15-7-11-20(12-8-15)16-5-9-18-10-6-16/h1-6,9-10,15,19H,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAAYQSQMNQBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)F)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorophenyl group and an aldehyde functional group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde exhibits various biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail these activities, supported by data from recent studies.

Antimicrobial Activity

Studies have shown that compounds similar to 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde possess significant antimicrobial properties. For instance, a related pyrimidine derivative demonstrated effective antibacterial activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 32 µg/mL and a minimum bactericidal concentration (MBC) of 16 µg/mL . This suggests that the presence of the pyrimidine core is crucial for enhancing antimicrobial efficacy.

CompoundMIC (µg/mL)MBC (µg/mL)
2-(3-Fluorophenyl)pyrimidine-5-carbaldehydeTBDTBD
Related Pyrimidine Derivative3216

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively studied. In one investigation, a compound structurally similar to 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde was found to induce apoptosis in gastric adenocarcinoma cells. The study reported a decrease in viable cells from 93.57% to 60.02% after treatment, indicating significant cytotoxic effects . The mechanism involved the induction of DNA damage and apoptosis, highlighting the compound's potential as an anticancer agent.

ParameterControl (%)Treated (%)
Viable Cells93.5760.02
Early Apoptotic Cells3.2416.18
Late Apoptotic Cells2.4821.58

Anti-inflammatory Activity

Pyrimidines have also been recognized for their anti-inflammatory properties. Compounds with similar structures have shown promising results in reducing inflammation in various models. For example, certain derivatives demonstrated significant inhibition of paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin .

The biological activity of 2-(3-Fluorophenyl)pyrimidine-5-carbaldehyde may be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity or receptor functions, leading to therapeutic effects such as cell apoptosis in cancer treatment or inhibition of bacterial growth.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study highlighted that related pyrimidines exhibited potent antibacterial effects against strains associated with nosocomial infections, reinforcing the relevance of this chemical class in drug development .
  • Cytotoxicity in Cancer Cells : Research indicated that compounds derived from pyrimidines could significantly reduce cell viability in cancer cell lines through mechanisms involving DNA damage and apoptosis induction .

Scientific Research Applications

Chemical Properties and Structure

N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine has the molecular formula C12H15FN2C_{12}H_{15}FN_2 and a molecular weight of 206.26 g/mol. The presence of the fluorine atom on the phenyl ring enhances its chemical reactivity and biological activity compared to non-fluorinated analogs.

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : This compound serves as a crucial building block in synthesizing various pharmaceuticals. Its unique structure allows it to interact with multiple biological targets, making it a candidate for developing new therapeutic agents .

2. Biological Research

  • Receptor Interaction Studies : Research indicates that this compound interacts with several receptors, including those involved in neurological pathways. This interaction is critical for understanding its potential therapeutic effects against neurological disorders .

3. Synthesis of Complex Molecules

  • Organic Synthesis : The compound is used in organic synthesis as a precursor for creating more complex molecules. Its ability to undergo various chemical reactions (e.g., N-dealkylation, hydroxylation) makes it valuable in synthetic chemistry.

Case Study 1: Neurological Disorders

A study focused on the compound's effect on neurotransmitter systems demonstrated significant modulation of receptor activity related to anxiety and depression. The findings suggest that this compound could lead to the development of novel anxiolytic or antidepressant medications.

Case Study 2: Cancer Research

Research has explored the use of this compound as an inhibitor of specific kinases involved in cancer progression. The compound showed promising results in inhibiting tumor growth in preclinical models, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s piperidine core allows for diverse substitution patterns. Below is a comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use References
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine C₁₆H₁₇FN₄ 284.34 1-Pyridin-4-yl, 4-(4-fluorophenyl)amino Kinase inhibition (hypothesized) -
2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)piperidin-4-amine C₁₇H₁₅ClFN₄ 333.78 2-(5-Cl-2-F-phenyl), N-pyridin-4-yl Antibacterial/antifungal activity
1-[2-(4-Fluorophenyl)-6-propylpyrimidin-4-yl]piperidin-4-amine C₁₈H₂₃FN₄ 314.40 Pyrimidin-4-yl with 4-F-phenyl, propyl Building block for drug discovery
N-(4-Fluorophenyl)piperidin-4-amine C₁₁H₁₅FN₂ 194.25 4-(4-Fluorophenyl)amino Synthetic intermediate
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine C₁₀H₁₆N₄ 192.27 1-Pyrimidin-4-yl, N-methyl Not specified

Pharmacological Insights from Analogs

  • Kinase Inhibition: highlights the role of 4-fluorophenyl and pyridyl groups in kinase inhibition. A pyrazole-based analog (Compound 92) with similar substituents showed multi-kinase inhibition (VEGFR2, EGFR, etc.) with IC₅₀ values in the nanomolar range. The regioisomeric arrangement of substituents significantly impacted activity, emphasizing the importance of substitution patterns .
  • Antimicrobial Activity : The compound 2-(5-Chloro-2-fluorophenyl)-N-(pyridin-4-yl)piperidin-4-amine () demonstrated antibacterial and antifungal properties, suggesting that halogenated phenyl groups enhance antimicrobial efficacy .

Physicochemical Properties

  • Lipophilicity : The pyridin-4-yl group in the target compound likely increases solubility compared to pyrimidine derivatives (e.g., ), but reduces it relative to purely aliphatic analogs.
  • Molecular Weight : The target compound (284.34 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike larger molecules like Golvatinib (), which has a molecular weight >600 g/mol .

Structural Modifications

  • Heterocycle Replacement : Replacing pyridine with pyrimidine () alters electronic properties and binding affinity. Pyrimidine’s additional nitrogen may enhance hydrogen bonding but reduce aromaticity .
  • Substituent Position: Analogous to , swapping substituent positions on the piperidine ring could shift activity from one kinase family to another .

Preparation Methods

Cyanohydrin and Grignard Reagent Route

One efficient approach starts from 1-protected 4-piperidone derivatives, proceeding through cyanohydrin intermediates, followed by reaction with N-protected alkylamines and Grignard reagents:

  • Step 1: Formation of cyanohydrin from 1-protected 4-piperidone using potassium cyanide under controlled conditions.
  • Step 2: Reaction of the cyanohydrin with benzylmethylamine or other N-protected alkylamines to form an intermediate aminonitrile.
  • Step 3: Treatment with phenylmagnesium bromide (a Grignard reagent) to introduce the phenyl substituent at the 4-position of the piperidine ring.
  • Step 4: Deprotection of nitrogen atoms to yield the target 4-alkylamino-4-phenylpiperidine derivatives.

This method allows the synthesis of various substituted 4-amino-4-phenylpiperidines, including the 4-fluorophenyl variant, by choosing the appropriate phenylmagnesium bromide derivative (e.g., 4-fluorophenylmagnesium bromide).

Direct Amination and Coupling

Another route involves direct amination of 4-(4'-fluorophenyl)piperidine intermediates with pyridin-4-yl amines:

  • Starting from 4-(4'-fluorophenyl)-piperidine derivatives, the amination at the 1-position with pyridin-4-yl amine or its derivatives is carried out under conditions favoring nucleophilic substitution.
  • Protection groups may be employed on the piperidine nitrogen to prevent side reactions.
  • Subsequent deprotection yields the target compound.

This method is advantageous for its fewer steps and direct functionalization but requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Use of Grignard Reagents for Pyridinyl Substitution

The synthesis of the pyridin-4-yl substituent on the piperidine ring can be achieved via Grignard methodologies:

  • Preparation of (pyridin-4-yl)methyl halides or related electrophiles.
  • Reaction with piperidine derivatives under Grignard conditions to form the C-N bond at the 1-position.
  • This approach benefits from ambient temperature reactions, avoiding cryogenic conditions typical of organolithium reagents.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyanohydrin formation 1-protected 4-piperidone, KCN, typical cyanohydrin conditions Controlled temperature to avoid side reactions
Amination Benzylmethylamine or N-protected alkylamines May be performed in one-pot with cyanohydrin step
Grignard reaction Phenylmagnesium bromide (4-fluorophenyl variant) Ambient temperature, inert atmosphere preferred
Deprotection Acidic or catalytic hydrogenation Removes protecting groups, yields free amine
Direct amination Pyridin-4-yl amine, suitable base/solvent Requires careful control to prevent multiple substitutions

Research Findings and Yield Data

  • The cyanohydrin-Grignard pathway is reported to proceed with good overall yields and allows flexibility in substituent variation on the phenyl ring.
  • Direct amination methods provide a more straightforward route but may suffer from selectivity issues, requiring optimization of protecting groups and reaction times.
  • Use of Grignard reagents with pyridinyl derivatives at ambient temperature is advantageous for industrial scalability, avoiding low-temperature conditions and improving safety.

Summary Table of Preparation Methods

Method Key Intermediates Advantages Limitations Reference
Cyanohydrin + Grignard Cyanohydrin, aminonitrile High yield, versatile Multi-step, requires protection
Direct amination of piperidine 4-(4'-fluorophenyl)piperidine Fewer steps, direct Selectivity challenges
Grignard reaction with pyridinyl halides (Pyridin-4-yl)methyl halides Ambient conditions, scalable Requires preparation of halides

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-1-(pyridin-4-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.